7-Azidoquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

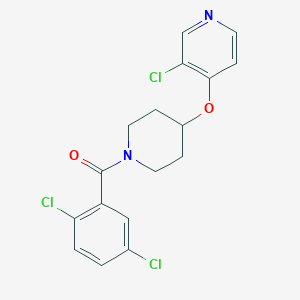

7-Azidoquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

Synthesis Analysis

The synthesis of 7-Azidoquinoxaline involves structural modification of quinoxalines through 1,3-dipolar cycloaddition . This process involves the reaction of 7-azido-6-fluoroquinoxaline with norbornenes, enamines of cyclic ketones, and dimethyl acetylenedicarboxylate . Other synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 7-Azidoquinoxaline can be modified through 1,3-dipolar cycloaddition . The stability of 1,2,3-triazoline adducts was studied and the structure of the products of their molecular rearrangements was established .Chemical Reactions Analysis

Quinoxalines, including 7-Azidoquinoxaline, undergo various chemical reactions. For example, they can undergo 1,3-dipolar cycloaddition . Other reactions include Aza-Diels-Alder reaction and Imino-Diels-Alder reaction .Scientific Research Applications

Synthesis and Reactivity

Quinoxaline, the core structure of 7-Azidoquinoxaline, has been a subject of extensive research due to its wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Bioactive Molecule Design

Quinoxaline scaffolds have been utilized for the design and development of numerous bioactive molecules . This includes the development of molecules with potential therapeutic applications.

Dye Synthesis

Quinoxaline has been used in the synthesis of various dyes . The unique chemical properties of quinoxaline make it suitable for creating dyes with specific characteristics.

Fluorescent Materials

Quinoxaline has been used in the development of fluorescent materials . These materials have applications in various fields, including bioimaging and diagnostics.

Electroluminescent Materials

Quinoxaline has been used in the creation of electroluminescent materials . These materials are used in devices such as light-emitting diodes (LEDs) and other electronic displays.

Solar Cell Applications

Quinoxaline has been used as an organic sensitizer in solar cell applications . Organic sensitizers are used to improve the efficiency of solar cells.

Polymeric Optoelectronic Materials

Quinoxaline has been used in the development of polymeric optoelectronic materials . These materials have applications in optoelectronic devices such as photovoltaic cells and light-emitting diodes.

1,3-Dipolar Cycloaddition

7-Azidoquinoxaline has been used in 1,3-dipolar cycloaddition reactions . This reaction is a powerful tool in organic synthesis, allowing for the creation of complex cyclic structures.

Safety and Hazards

Mechanism of Action

Target of Action

7-Azidoquinoxaline, a derivative of quinoxaline, has been shown to have a wide range of targets. Quinoxaline derivatives have been reported to act against many targets, receptors, or microorganisms

Mode of Action

It is known that quinoxaline 1,4-di-n-oxides, a related class of compounds, can cause dna damage . This suggests that 7-Azidoquinoxaline may interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

Quinoxaline derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of quinoxaline derivatives are an active area of research .

Result of Action

It is known that quinoxaline derivatives can exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antimicrobial effects . This suggests that 7-Azidoquinoxaline may have similar effects.

Action Environment

It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances . Therefore, it is reasonable to assume that similar factors could influence the action of 7-Azidoquinoxaline.

properties

IUPAC Name |

6-azidoquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-13-12-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPQCKMRAMPKHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azidoquinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(2-Chloroacetyl)amino]-2-methylphenyl]furan-2-carboxamide](/img/structure/B2686770.png)

![ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2686774.png)

![ethyl 4-[({[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2686778.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide](/img/structure/B2686784.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)

![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)